N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a thienyl ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the thienyl ring and the cyclohexyl group. The key steps include:
Formation of the Thienyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step often involves the use of cyclohexylamine and suitable coupling reagents.
Formation of the Hydrazinecarbothioamide Moiety: This is typically achieved through the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-cyclohexyl-2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide can be compared with similar compounds such as:
N-cyclohexyl-2-[(4-methyl-5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide: Similar structure but different substitution pattern on the thienyl ring.
N-cyclohexyl-2-[(4-ethyl-5-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide: Variation in the position of the substituents on the thienyl ring.
N-cyclohexyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide: Different functional group (carboxamide instead of carbothioamide).
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23N3OS2 |
---|---|
Molecular Weight |
325.5g/mol |
IUPAC Name |
1-cyclohexyl-3-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C15H23N3OS2/c1-3-12-10(2)21-9-13(12)14(19)17-18-15(20)16-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,17,19)(H2,16,18,20) |
InChI Key |
WDFXYJJXPIAKFO-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C(=O)NNC(=S)NC2CCCCC2)C |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NNC(=S)NC2CCCCC2)C |
Origin of Product |
United States |
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